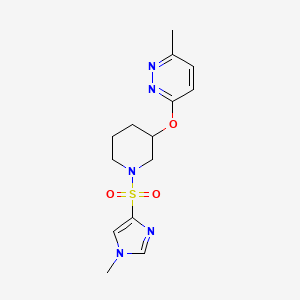

3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-11-5-6-13(17-16-11)22-12-4-3-7-19(8-12)23(20,21)14-9-18(2)10-15-14/h5-6,9-10,12H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLQTTPGNHSQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets.

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

生物活性

3-Methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various research findings and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The reaction pathway generally includes:

- Formation of the Imidazole Sulfonamide : The initial step involves the sulfonation of a substituted imidazole, leading to the formation of the sulfonamide derivative.

- Piperidine Attachment : The sulfonamide is then reacted with a piperidine derivative under basic conditions to form the key intermediate.

- Pyridazine Formation : Finally, cyclization occurs to form the pyridazine ring, resulting in the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives, including those similar to this compound. For instance:

- Inhibition of Tubulin Polymerization : Compounds with imidazole moieties have shown significant activity against various cancer cell lines by inhibiting tubulin polymerization. A study indicated that certain derivatives exhibited IC50 values as low as 80 nM against cancer cell lines such as HCT-15 and HeLa .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 6 | HCT-15 | 80 |

| Compound 7 | HeLa | 100 |

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Many imidazole derivatives increase pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 in treated cells .

- Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases, notably G2/M phase, leading to increased apoptosis rates in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Studies have demonstrated that certain imidazole derivatives possess significant antibacterial effects against various pathogens.

Case Studies

A notable case study involved the evaluation of a series of imidazole-based compounds for their biological activity:

- Study on Anticancer Activity : Researchers synthesized a range of imidazole derivatives and tested them against a panel of cancer cell lines. The results indicated that modifications at specific positions significantly influenced biological activity .

- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of these compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation .

Q & A

What synthetic routes are recommended for 3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine, and how can reaction yields be optimized?

Basic Research Question

A multi-step synthesis is typically required, involving sulfonylation of the piperidine moiety, followed by nucleophilic substitution to introduce the pyridazine ring. Key intermediates include 1-methyl-1H-imidazole-4-sulfonyl chloride and 3-hydroxypiperidine derivatives. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs help identify critical parameters affecting yield, while response surface methodology refines optimal conditions .

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Analytical techniques such as HPLC (for purity assessment, using C18 columns and UV detection at 254 nm), FTIR (to confirm sulfonyl and ether functional groups), and NMR (1H/13C for structural elucidation) are critical. Quantitative purity validation requires establishing limits of detection (LOD) and quantification (LOQ) via calibration curves. Mass spectrometry (HRMS) ensures molecular weight confirmation. Cross-referencing with spectral databases of analogous compounds (e.g., imidazole-sulfonyl derivatives) enhances accuracy .

What methodological considerations are essential for structure-activity relationship (SAR) studies targeting this compound?

Advanced Research Question

SAR studies should systematically modify the imidazole sulfonyl group, piperidine linker, or pyridazine core to assess pharmacological activity. Computational docking (e.g., molecular dynamics simulations) predicts binding affinities to target proteins, while in vitro assays (e.g., enzyme inhibition or receptor binding) validate hypotheses. For example, replacing the methyl group on imidazole with bulkier substituents could sterically hinder interactions, as seen in analogous pyridazinone derivatives .

How can computational methods predict the compound’s reactivity or metabolic stability?

Advanced Research Question

Quantum mechanical calculations (e.g., DFT for transition state analysis) model reaction pathways, such as sulfonylation efficiency or oxidative degradation. Metabolic stability can be predicted using software like Schrödinger’s ADMET Predictor to assess cytochrome P450 interactions. Molecular dynamics simulations evaluate solvation effects and stability in biological matrices, guiding synthetic modifications to enhance half-life .

What strategies resolve contradictory data in pharmacological assays for this compound?

Advanced Research Question

Contradictions in bioactivity data (e.g., varying IC50 values across assays) require rigorous statistical analysis. Hierarchical clustering of assay conditions (e.g., pH, buffer composition) identifies confounding variables. Meta-analysis of dose-response curves using tools like GraphPad Prism highlights outliers. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) clarifies discrepancies .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Follow GHS guidelines for sulfonamide derivatives: use fume hoods for synthesis, wear nitrile gloves, and avoid ignition sources due to potential dust explosivity. Storage at 2–8°C under inert gas (N2/Ar) prevents degradation. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Safety training, including 100% proficiency in lab safety exams, is mandatory for personnel .

How can researchers evaluate the compound’s stability under varying physiological conditions?

Advanced Research Question

Stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) assess oral bioavailability. Accelerated stability testing (40°C/75% RH for 6 months) monitors degradation products via LC-MS. For injectable formulations, lyophilization and excipient compatibility studies (e.g., with mannitol or trehalose) optimize shelf life .

What advanced techniques are used to study the compound’s interaction with biological membranes?

Advanced Research Question

Surface plasmon resonance (SPR) measures real-time binding to lipid bilayers, while fluorescence anisotropy assesses membrane fluidity changes. Molecular dynamics simulations (e.g., CHARMM force fields) model partitioning behavior. Comparative studies with fluorinated analogs (e.g., trifluoromethyl groups) enhance lipophilicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。